2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyranoquinoline core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-fluorobenzaldehyde with malononitrile and 2-amino-3-cyano-4H-pyran in the presence of a base such as piperidine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile: Similar structure but with a dihydrobenzo[h]quinoline core.
Quinolinyl-pyrazoles: Compounds with a quinoline core and pyrazole substituents.
Uniqueness
2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile is unique due to its pyranoquinoline core, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H12FN3O |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-amino-4-(2-fluorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C19H12FN3O/c20-15-6-2-1-5-12(15)16-13-8-7-11-4-3-9-23-17(11)18(13)24-19(22)14(16)10-21/h1-9,16H,22H2 |
InChI Key |
TXZOCVNVLJMPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C4=C(C=CC=N4)C=C3)OC(=C2C#N)N)F |
Origin of Product |
United States |
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